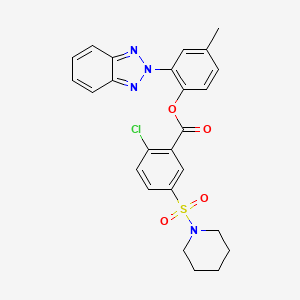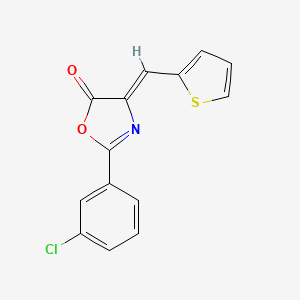![molecular formula C16H9BrN2O4 B11692094 (4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11692094.png)
(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[(2-溴苯基)亚甲基]-2-(4-硝基苯基)-4,5-二氢-1,3-噁唑-5-酮是一种复杂的有机化合物,具有独特的结构,包括溴苯基,硝基苯基和噁唑环。
准备方法
合成路线和反应条件
(4Z)-4-[(2-溴苯基)亚甲基]-2-(4-硝基苯基)-4,5-二氢-1,3-噁唑-5-酮的合成通常涉及在适当催化剂的存在下,2-溴苯甲醛与4-硝基苯乙酸的缩合反应。该反应在乙醇或甲醇等有机溶剂中回流条件下进行。然后使用重结晶技术纯化所得产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,可以使用色谱法等先进的纯化方法来确保最终产品的纯度。
化学反应分析
反应类型
(4Z)-4-[(2-溴苯基)亚甲基]-2-(4-硝基苯基)-4,5-二氢-1,3-噁唑-5-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(例如高锰酸钾或三氧化铬)氧化。
还原: 还原可以使用还原剂(例如硼氢化钠或氢化铝锂)进行。
取代: 溴苯基中的溴原子可以使用亲核取代反应用其他官能团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 乙醇中的硼氢化钠。
取代: 甲醇中的甲醇钠。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的苯衍生物。
科学研究应用
(4Z)-4-[(2-溴苯基)亚甲基]-2-(4-硝基苯基)-4,5-二氢-1,3-噁唑-5-酮在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为酶抑制剂或受体配体的潜力。
医药: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机理
(4Z)-4-[(2-溴苯基)亚甲基]-2-(4-硝基苯基)-4,5-二氢-1,3-噁唑-5-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过结合活性部位来抑制酶活性,或通过充当激动剂或拮抗剂来调节受体功能。这些相互作用会导致各种生化和生理效应,具体取决于所涉及的靶标和途径。
作用机制
The mechanism of action of 4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s bioactivity may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
类似化合物
- (4Z)-4-[(2-氯苯基)亚甲基]-2-(4-硝基苯基)-4,5-二氢-1,3-噁唑-5-酮
- (4Z)-4-[(2-氟苯基)亚甲基]-2-(4-硝基苯基)-4,5-二氢-1,3-噁唑-5-酮
- (4Z)-4-[(2-碘苯基)亚甲基]-2-(4-硝基苯基)-4,5-二氢-1,3-噁唑-5-酮
独特性
(4Z)-4-[(2-溴苯基)亚甲基]-2-(4-硝基苯基)-4,5-二氢-1,3-噁唑-5-酮的独特性在于其特定的取代模式以及溴和硝基的存在。这些官能团赋予其独特的化学反应性和生物活性,使其成为各种应用中的一种有价值的化合物。
属性
分子式 |
C16H9BrN2O4 |
|---|---|
分子量 |
373.16 g/mol |
IUPAC 名称 |
(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9BrN2O4/c17-13-4-2-1-3-11(13)9-14-16(20)23-15(18-14)10-5-7-12(8-6-10)19(21)22/h1-9H/b14-9- |
InChI 键 |
IRFULUNKYQVXLW-ZROIWOOFSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11692039.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11692041.png)


![2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11692064.png)
![4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11692067.png)

![N'-[(2-chlorophenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11692075.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692076.png)

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692090.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692092.png)
